Methylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

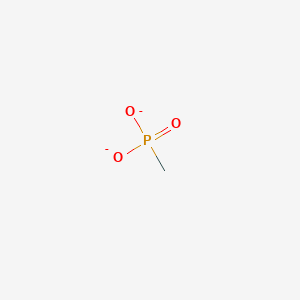

Methylphosphonate(2-) is an organophosphonate oxoanion obtained by deprotonation of the phosphonate OH groups of methylphosphonic acid. It is a conjugate base of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Microbial Utilization of Methylphosphonate

Microbial Ecology

this compound serves as an alternative phosphorus source for various marine microorganisms, particularly in phosphorus-depleted environments. Research has demonstrated that certain microbial taxa can utilize this compound to sustain their growth and metabolic functions. For instance, studies on Prochlorococcus, a dominant marine cyanobacterium, revealed that it can oxidize this compound to obtain phosphorus, which is crucial for its survival in nutrient-limited waters . This process not only supports the growth of these microbes but also plays a vital role in the marine carbon cycle by facilitating methane production through microbial activity .

Case Study: Sargassum Holobionts

A study investigating the holobionts associated with Sargassum found that these organisms utilize this compound as a phosphorus source during lysis, highlighting its ecological significance in marine ecosystems . This finding emphasizes the role of this compound in supporting microbial communities in oligotrophic waters.

Biochemical Applications

Modified Nucleic Acids

this compound is used in the synthesis of modified nucleic acids, which have potential applications in gene regulation and therapeutic interventions. Research indicates that oligonucleotides containing this compound linkages exhibit enhanced stability and RNase H cleavage activity compared to their natural counterparts. This modification can improve the efficacy of antisense oligonucleotides in targeting specific RNA sequences for gene silencing or modulation .

| Modification Type | Effect on RNase H Activity | Potential Applications |

|---|---|---|

| 5′-O-Methylphosphonates | Up to 3-fold increase | Gene therapy, RNA interference |

| Shorter hydroxyphosphonates | Variable | Antisense oligonucleotide design |

Environmental Applications

Gas Sensing Technologies

this compound derivatives are explored as simulants for chemical warfare agents, particularly in developing sensitive gas detection systems. Recent advancements have demonstrated the use of photonic and plasmonic materials for detecting this compound and related compounds, which can be critical for safety applications . These technologies leverage the unique optical properties of this compound-based materials to enhance detection sensitivity.

Ecological Impacts

The ecological implications of this compound utilization extend beyond individual species interactions. Its role in methane production within marine ecosystems underscores its importance in biogeochemical cycles. The ability of certain microbes to metabolize this compound contributes to carbon fixation processes and influences overall ecosystem productivity .

Eigenschaften

Molekularformel |

CH3O3P-2 |

|---|---|

Molekulargewicht |

94.006 g/mol |

IUPAC-Name |

methyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-2 |

InChI-Schlüssel |

YACKEPLHDIMKIO-UHFFFAOYSA-L |

SMILES |

CP(=O)([O-])[O-] |

Kanonische SMILES |

CP(=O)([O-])[O-] |

Synonyme |

aluminum methylphosphonate dihydrogen methylphosphonate methylphosphonate methylphosphonic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.